Home > Products > Screening Compounds P22459 > Rubidium cation rb-82
Rubidium cation rb-82 -

Rubidium cation rb-82

Catalog Number: EVT-1584162
CAS Number:
Molecular Formula: Rb+
Molecular Weight: 81.91821 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rubidium cation rb-82 is a Radioactive Diagnostic Agent. The mechanism of action of rubidium cation rb-82 is as a Radiopharmaceutical Activity.
Rubidium chloride Rb-82 injection is a sterile nonpyrogenic solutions of rubidium Rb 82 chloride. It is indicated for Positron Emission Tomography (PET) imaging of the myocardium under rest or pharmacologic stress conditions to evaluate regional myocardial perfusion in adult patients with suspected or existing coronary artery disease.
Overview

Rubidium cation Rb-82 is a radioactive isotope of rubidium, primarily utilized in medical imaging, particularly in Positron Emission Tomography (PET) for assessing myocardial perfusion. This compound is critical in diagnosing coronary artery disease by providing insights into blood flow dynamics within the heart muscle. Rubidium cation Rb-82 is produced from the decay of strontium-82 and has a very short half-life of approximately 1.27 minutes, necessitating its use in close proximity to the patient.

Source and Classification

Rubidium cation Rb-82 is derived from strontium-82, which is produced through electron capture decay. The isotope is classified as a radiopharmaceutical and falls under the category of small molecules used in diagnostic imaging. Its primary commercial forms include Rubidium chloride Rb-82, marketed under the trade names CardioGen-82 and Ruby-fill .

Synthesis Analysis

Methods and Technical Details

Rubidium cation Rb-82 is synthesized using a generator system that contains strontium-82 adsorbed on stannic oxide within a lead-shielded column. The generator allows for the extraction of rubidium chloride Rb-82 through elution with sterile saline solutions. The process involves:

  1. Elution Process: The generator is eluted with 50 mL of sodium chloride injection at a rate of 50 mL/min. The first elution is discarded to minimize contamination.
  2. Quality Control: After elution, the activity levels of rubidium cation Rb-82 and any residual strontium isotopes are measured using a dose calibrator to ensure safety and efficacy .
Molecular Structure Analysis

Structure and Data

The molecular structure of rubidium cation Rb-82 can be represented as follows:

  • Chemical Formula: Rb
  • IUPAC Name: (82Rb)rubidium(1+) ion
  • Atomic Number: 37
  • Neutrons: 45
  • Half-life: 1.2575 minutes
  • Decay Products: Krypton-82 .

The isotope behaves similarly to potassium ions in biological systems, participating actively in cellular ion exchange processes.

Chemical Reactions Analysis

Reactions and Technical Details

Rubidium cation Rb-82 primarily undergoes positron emission decay to krypton-82, emitting positrons that can be detected in PET imaging. The decay process can be summarized as follows:

3782Rb3682Kr+e++νe^{82}_{37}\text{Rb}\rightarrow ^{82}_{36}\text{Kr}+e^++\nu_e

This reaction highlights the role of rubidium cation Rb-82 as a tracer in imaging applications, where its rapid uptake by myocardial tissues reflects blood flow and viability .

Mechanism of Action

Process and Data

The mechanism by which rubidium cation Rb-82 functions involves its uptake by myocardial cells via the sodium-potassium ATPase pump. This process can be described as follows:

  1. Uptake: Upon intravenous administration, rubidium cation Rb-82 is rapidly taken up by viable myocardium in relation to blood flow.
  2. Imaging: Areas with reduced blood flow (ischemia) will show decreased uptake on PET scans, allowing for the identification of compromised myocardial regions.
  3. Visualization Timing: Rubidium cation Rb-82 appears in myocardial tissue within one minute post-injection, with ischemic areas becoming visible between two to seven minutes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rubidium is a soft, whitish-grey solid.
  • Melting Point: Approximately 39.3 °C (102.74 °F).
  • Boiling Point: Approximately 688 °C (1270 °F).
  • Density: About 1.534 g/cm³ at room temperature .

Chemical Properties

Rubidium cation Rb-82 exhibits chemical behavior akin to potassium due to its position in the alkali metal group, participating in ion exchange mechanisms crucial for physiological functions.

Applications

Scientific Uses

Rubidium cation Rb-82 is predominantly used in medical diagnostics, particularly for:

  1. Myocardial Perfusion Imaging: It helps assess regional blood flow in patients suspected of having coronary artery disease.
  2. Nuclear Medicine: Its properties enable it to localize areas of reduced perfusion or viability within cardiac tissues.
  3. Research Applications: Investigated for its potential roles in studying other physiological processes due to its similarity to potassium ions .
Historical Evolution of Rubidium-82 in Nuclear Medicine

Discovery and Early Biological Characterization (1950s–1970s)

The foundational biology of rubidium-82 traces back to 1954 when Love, Romney, and Burch made a pivotal discovery: rubidium ions exhibited biological behavior remarkably similar to potassium ions, particularly in their distribution across mammalian organs. This parallel was crucial because potassium was already recognized as vital for myocardial cellular function. Their comparative study in dogs demonstrated that rubidium-82, like potassium-43, concentrated in metabolically active tissues—especially the myocardium—through active transport mechanisms. This established rubidium as a physiologically relevant tracer for cardiac studies [1] [4].

Further research throughout the 1960s solidified understanding of rubidium’s transport kinetics. Cairns, Love, and Burch (1960) investigated the impact of cardiac glycosides (acetylstrophanthidin) on rubidium-86 kinetics in canine myocardium, revealing that myocardial uptake depended on intact sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) activity. This mechanistic insight confirmed that rubidium accumulation was not merely passive diffusion but an energy-dependent process linked to cellular viability and membrane integrity [6]. By the late 1970s, efforts shifted towards practical application. Yano and Roth (1979) pioneered the development of alumina column-based strontium-82/rubidium-82 generators, solving critical challenges in producing a sterile, pyrogen-free eluate suitable for human administration. This generator design became the technological backbone for subsequent clinical use [6].

Preclinical Validation in Canine Models of Myocardial Perfusion

Canine models served as the essential bridge between basic science and human application. In 1959, Love and colleagues conducted seminal experiments in 19 dogs, quantitatively demonstrating a direct linear relationship between myocardial rubidium-82 uptake and experimentally measured myocardial blood flow (MBF). This proportionality held across physiological flow ranges, establishing rubidium-82 as the first tracer validated for quantitative perfusion assessment [1] [4].

Levy et al. (1961) expanded this work in 26 dogs, replicating the flow-uptake correlation and examining the effects of metabolic inhibitors. Their findings reinforced rubidium-82's sensitivity to ischemic conditions induced by coronary artery ligation, where a significant decrease in tracer uptake (mean decrease ~36%) was observed distal to the stenosis [1]. The pivotal preclinical validation occurred in 1982. Selwyn and colleagues induced acute coronary stenosis in six dogs and meticulously measured regional myocardial rubidium-82 uptake using positron emission tomography (PET). They documented an absolute mean reduction of 36% ± 14% in tracer uptake in ischemic regions post-exercise, directly correlating angiographically confirmed stenoses with perfusion defects on PET images. This study provided the first tomographic evidence that rubidium-82 PET could noninvasively detect and localize flow-limiting coronary lesions [1] [4] [6].

Transition to Human Applications: Key Milestones in the 1980s

The 1980s witnessed the critical translation of Rb-82 PET from bench to bedside. Selwyn's team performed the first human injections in the early 1980s, studying five healthy volunteers and five patients with confirmed coronary artery disease (CAD). Healthy subjects exhibited homogeneous myocardial tracer distribution at rest and after exercise, while CAD patients demonstrated reproducible regional perfusion defects (mean stress-induced reduction: 36% ± 14%) that matched angiographic findings. This study proved the technique's feasibility, reproducibility, and diagnostic potential in humans [1] [4] [6].

Gould, Goldstein, Mullani, and colleagues (1986) conducted the landmark feasibility study demonstrating that high-quality cardiac PET imaging could be performed without an on-site cyclotron using generator-produced Rb-82. They imaged patients at rest and during pharmacologic vasodilation (dipyridamole), successfully identifying hemodynamically significant CAD. This work overcame a major logistical barrier (cyclotron dependency) and paved the way for broader clinical adoption [4] [6]. Throughout the mid-to-late 1980s, multi-center clinical trials involving hundreds of patients consistently demonstrated Rb-82 PET's superior diagnostic accuracy compared to then-conventional Thallium-201 SPECT. These trials focused on sensitivity (detecting true stenoses) and specificity (correctly identifying normal vessels), setting the stage for regulatory approval [1] [3].

Regulatory Approvals and Commercialization Trajectories

The culmination of successful clinical trials led to U.S. Food and Drug Administration (FDA) approval of the first Sr-82/Rb-82 generator (CardioGen-82®, developed and distributed by Bracco Diagnostics Inc.) in 1989 [1] [4] [6]. This approval marked rubidium-82 chloride as the first generator-based PET perfusion tracer commercially available in the USA. Initial adoption faced challenges: limited PET scanner availability, restricted strontium-82 production capacity, and higher procedural costs compared to SPECT. Despite this, thousands of patient studies were performed in the 1990s, generating robust clinical evidence [1].

Table 1: Key Regulatory and Commercialization Milestones for Rb-82

YearMilestoneSignificance
1989FDA approval of CardioGen-82® (USA)First commercial Sr-82/Rb-82 generator approved for clinical myocardial perfusion imaging.
2000sHealth Canada approval of Ruby-FillExpanded availability in Canada.
2010sIncreased 82Sr production capacityAddressed supply limitations, supporting wider generator distribution and use.
2023NRC rulemaking on calibration standards (proposed)Aimed at refining requirements for Rb-82 generator calibration and dose measurement [9].

Three major meta-analyses published between 2008 and 2012, pooling data from thousands of patients, cemented Rb-82 PET's diagnostic credentials. These analyses reported remarkably consistent patient-based sensitivity (91%) and specificity (90%) for detecting angiographically significant CAD [1] [3] [4]. Crucially, Rb-82 PET demonstrated significantly higher diagnostic accuracy than 99mTc-SPECT, particularly in challenging patient subgroups like those with obesity (BMI ≥30 kg/m²; 85% accuracy for PET vs. 67% for SPECT) and women with large breasts, where SPECT suffered more from attenuation artifacts [1] [3]. Technological advancements were synergistic. The proliferation of PET/CT scanners (driven largely by oncology) provided the necessary imaging hardware. Simultaneously, the development of 3D PET scanners allowed for high-quality images using lower Rb-82 activities (~20 mCi for stress), drastically reducing patient radiation exposure (effective dose ~1-2 mSv for rest/stress protocols) compared to older 2D scanners and SPECT [1] [3] [4]. The validation and clinical implementation of absolute myocardial blood flow (MBF) and coronary flow reserve (CFR) quantification using dynamic Rb-82 PET imaging emerged as a major differentiator in the 2010s. This functional capability, proven to offer independent prognostic value beyond relative perfusion imaging, solidified Rb-82 PET's role not just in diagnosis but also in risk stratification, particularly for microvascular dysfunction (e.g., in diabetes) [1] [2] [4].

Table 2: Diagnostic Performance of Rb-82 PET vs. 99mTc-SPECT from Meta-Analyses

ModalityPooled Sensitivity (%)Pooled Specificity (%)Key Patient Subgroups with Superior PET Performance
Rb-82 PET9190Obesity (BMI ≥30 kg/m²), Women with large breasts
99mTc-SPECT8867Limited by attenuation artifacts in these subgroups

Table adapted from Mc Ardle et al. (2012) and Chatal et al. (2015) meta-analyses [1] [3] [4].

Commercialization expanded globally, though availability remains uneven. While Rb-82 is the dominant PET perfusion tracer in North America (used in >90% of cardiac PET studies), adoption in Europe and parts of Asia has been slower, often due to regulatory variations and reimbursement policies. Recent NRC proposed rulemaking (2023) aims to update calibration and dosage measurement requirements for Rb-82 generators and establish frameworks for emerging technologies, indicating ongoing regulatory evolution to support safe and effective use [2] [9].

Properties

Product Name

Rubidium cation rb-82

IUPAC Name

rubidium-82(1+)

Molecular Formula

Rb+

Molecular Weight

81.91821 g/mol

InChI

InChI=1S/Rb/q+1/i1-3

InChI Key

NCCSSGKUIKYAJD-OIOBTWANSA-N

Canonical SMILES

[Rb+]

Isomeric SMILES

[82Rb+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.